molecular formula C12H9Cl2NO3 B12938362 Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate

Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate

Cat. No.: B12938362
M. Wt: 286.11 g/mol
InChI Key: JLYPKUFFWWLAQQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate is an organic compound belonging to the quinoline family This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate typically involves the chlorination of a quinoline derivative followed by esterification. One common method involves the reaction of 4,5-dichloro-7-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer research.

    Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer properties. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
  • Methyl 4,7-dichloroquinoline-6-carboxylate
  • Methyl 4,5-dichloroquinoline-6-carboxylate

Uniqueness

Methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 4,5-dichloro-7-methoxyquinoline-6-carboxylate

InChI

InChI=1S/C12H9Cl2NO3/c1-17-8-5-7-9(6(13)3-4-15-7)11(14)10(8)12(16)18-2/h3-5H,1-2H3

InChI Key

JLYPKUFFWWLAQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CC(=C2C(=C1C(=O)OC)Cl)Cl

Origin of Product

United States

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